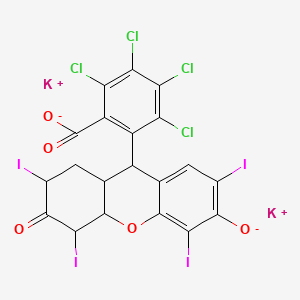
1,4-Benzenediol, 2,5-di-sec-dodecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenediol, 2,5-di-sec-dodecyl- is an organic compound belonging to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with two secondary dodecyl groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,5-di-sec-dodecyl- typically involves the alkylation of hydroquinone (1,4-benzenediol) with sec-dodecyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 1,4-Benzenediol, 2,5-di-sec-dodecyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1,4-Benzenediol, 2,5-di-sec-dodecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The secondary dodecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzenediol derivatives.
科学研究应用
1,4-Benzenediol, 2,5-di-sec-dodecyl- has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Benzenediol, 2,5-di-sec-dodecyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The secondary dodecyl groups may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
相似化合物的比较
Similar Compounds
Catechol (1,2-dihydroxybenzene): Another dihydroxybenzene with hydroxyl groups at the 1 and 2 positions.
Resorcinol (1,3-dihydroxybenzene): A dihydroxybenzene with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-dihydroxybenzene): The parent compound of 1,4-Benzenediol, 2,5-di-sec-dodecyl-.
Uniqueness
1,4-Benzenediol, 2,5-di-sec-dodecyl- is unique due to the presence of the secondary dodecyl groups, which impart distinct chemical and physical properties
属性
| 60350-71-2 | |
分子式 |
C30H54O2 |
分子量 |
446.7 g/mol |
IUPAC 名称 |
2,5-di(dodecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-5-7-9-11-13-15-17-19-21-25(3)27-23-30(32)28(24-29(27)31)26(4)22-20-18-16-14-12-10-8-6-2/h23-26,31-32H,5-22H2,1-4H3 |
InChI 键 |
NWUNKFTVLXWQQC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



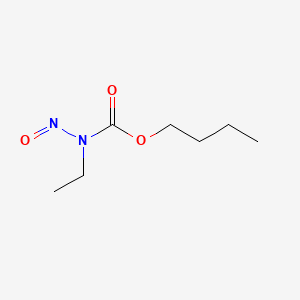
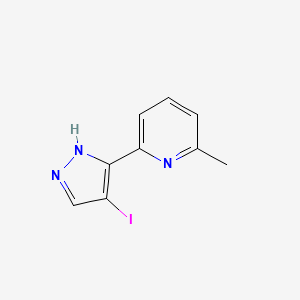


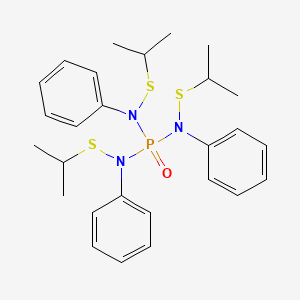

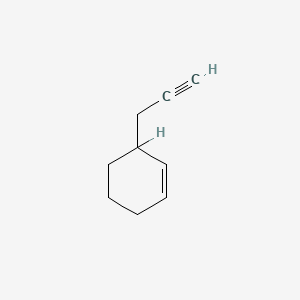
![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)
